molecular formula C16H24N6O2 B2858418 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923377-01-9

7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2858418
CAS No.: 923377-01-9
M. Wt: 332.408
InChI Key: MOCHSDIOXKDSQT-UHFFFAOYSA-N
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Description

7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl and ethyl groups, as well as a triazine ring fused to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and triazine precursors. The key steps in the synthesis may involve:

    Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using appropriate alkyl halides.

    Cyclization: Formation of the triazine ring through cyclization reactions under controlled conditions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate, with similar biological effects.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-7-20-14(23)12-13(19(6)16(20)24)17-15-21(8-9(2)3)18-10(4)11(5)22(12)15/h9,11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCHSDIOXKDSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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